molecular formula C14H19NO4 B7960457 Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester

Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester

Cat. No.: B7960457
M. Wt: 265.30 g/mol
InChI Key: RCUHEYOGXNRVCO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester: is a compound used in peptide synthesis. It is a derivative of glycine and phenylalanine, where the amino group of glycine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of phenylalanine is esterified with methanol. This compound is often used in the synthesis of peptides due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester undergoes deprotection reactions where the Boc group is removed using strong acids like trifluoroacetic acid (TFA).

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions:

Major Products:

    Deprotection: L-Phenyl Gly-OMe.

    Hydrolysis: Boc-L-Phenyl Gly.

    Coupling: Longer peptide chains with this compound as a building block.

Scientific Research Applications

Chemistry: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is utilized in the development of peptide-based pharmaceuticals. It is used to synthesize peptide drugs that target specific receptors and enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic assays and biosensors .

Mechanism of Action

Mechanism: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester exerts its effects through its role as a building block in peptide synthesis. The Boc group protects the amino group of glycine, preventing unwanted side reactions during peptide coupling. The ester group of phenylalanine allows for easy incorporation into peptide chains.

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino and carboxyl groups of other amino acids and peptides. It participates in peptide bond formation through nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of amide bonds .

Comparison with Similar Compounds

    Boc-L-Phenylalanine: Similar in structure but lacks the glycine moiety.

    Boc-Glycine: Similar in structure but lacks the phenylalanine moiety.

    Boc-L-Phenyl Glycine: Similar but with different protecting groups and esterification.

Uniqueness: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester is unique due to its combination of Boc-protected glycine and phenylalanine methyl ester. This combination allows for versatile applications in peptide synthesis, providing stability and ease of deprotection .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.